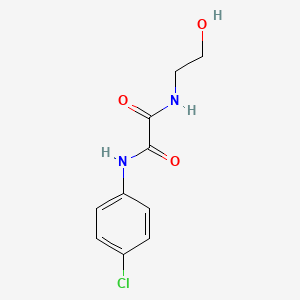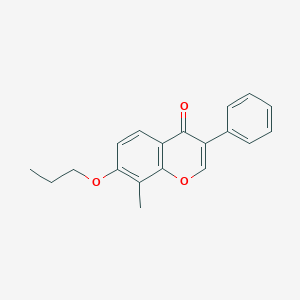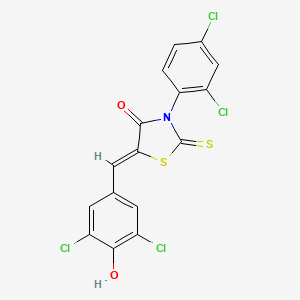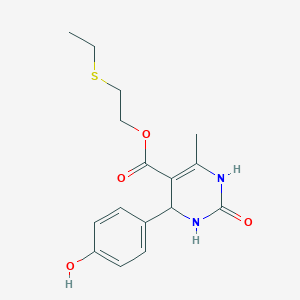
N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide, also known as Etomidate, is a short-acting intravenous general anesthetic drug that is commonly used in medical procedures such as intubation and sedation. Etomidate was first synthesized in 1964 by Janssen Pharmaceutica, a Belgian pharmaceutical company. Since then, it has become a widely used anesthetic due to its fast onset of action, minimal cardiovascular and respiratory effects, and low incidence of side effects.
Mecanismo De Acción
N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide works by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is responsible for reducing the activity of neurons in the brain, leading to a state of sedation and relaxation. N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide binds to specific sites on the GABA receptor, enhancing its activity and promoting sedation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide has several biochemical and physiological effects on the body. It causes a rapid onset of sedation and anesthesia, with minimal effects on cardiovascular and respiratory function. N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide also reduces the activity of the sympathetic nervous system, leading to a decrease in heart rate and blood pressure. In addition, N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide can cause muscle relaxation and reduce the production of stress hormones such as cortisol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide has several advantages for use in laboratory experiments. It has a fast onset of action, allowing for rapid induction of anesthesia in animal models. It also has minimal effects on cardiovascular and respiratory function, making it a safer alternative to other anesthetic agents. However, N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide has several limitations, including its short duration of action and potential for adrenal suppression.
Direcciones Futuras
There are several future directions for research on N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide. One area of interest is the development of new formulations of N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide that have a longer duration of action and fewer side effects. Another area of research is the study of N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide's effects on the immune system and its potential use in the treatment of autoimmune diseases. Finally, there is a need for further research on the safety and efficacy of N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide in human patients, particularly in high-risk populations such as the elderly and critically ill.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide involves the reaction of 2-ethyl-1,3-diaminopropane with 4-chlorobenzoyl chloride in the presence of a base such as sodium carbonate. The resulting intermediate is then reacted with 2-hydroxyethyl chloroformate to yield N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide. The overall reaction can be represented as follows:
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide has been extensively studied in scientific research for its anesthetic properties and mechanism of action. It is commonly used in animal models to induce anesthesia and study the effects of anesthesia on various physiological and biochemical processes. In addition, N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide has been used in clinical studies to evaluate its efficacy and safety in human patients.
Propiedades
IUPAC Name |
N'-(4-chlorophenyl)-N-(2-hydroxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-7-1-3-8(4-2-7)13-10(16)9(15)12-5-6-14/h1-4,14H,5-6H2,(H,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOAHADGZGCGII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NCCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl propionate](/img/structure/B4927456.png)
![4-(5-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B4927457.png)



![methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4927475.png)

![N-{2-[(4-chlorobenzyl)thio]ethyl}-4-fluorobenzamide](/img/structure/B4927487.png)

![4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid](/img/structure/B4927514.png)
![N-(2-methoxyethyl)-2-(3-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4927527.png)

![2-(2-chlorophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B4927548.png)
![4,4'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dibutanoic acid](/img/structure/B4927556.png)